molecular formula C23H15BrN2O2S B2726643 N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-bromobenzamide CAS No. 312605-96-2

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-bromobenzamide

Cat. No.: B2726643
CAS No.: 312605-96-2
M. Wt: 463.35
InChI Key: UHBYBQYVOFESAR-UHFFFAOYSA-N
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Description

N-(5-Benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-bromobenzamide is a thiazole-based compound featuring a benzoyl group at the 5-position, a phenyl group at the 4-position of the thiazole ring, and a 4-bromobenzamide substituent (Fig. 1).

Properties

IUPAC Name

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15BrN2O2S/c24-18-13-11-17(12-14-18)22(28)26-23-25-19(15-7-3-1-4-8-15)21(29-23)20(27)16-9-5-2-6-10-16/h1-14H,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHBYBQYVOFESAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=C(C=C3)Br)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-bromobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and pharmacological effects, supported by data tables and relevant case studies.

Compound Overview

This compound is characterized by the presence of a thiazole ring and a benzamide moiety. The compound's structure suggests potential interactions with biological targets that may lead to therapeutic effects.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Thiazole Ring : This can be achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.
  • Bromination : The introduction of the bromine atom at the para position of the benzamide group is performed using brominating agents.
  • Coupling Reaction : The thiazole derivative is coupled with the bromobenzamide moiety through amide bond formation.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The thiazole ring may inhibit enzymes involved in cancer cell proliferation.
  • Receptor Modulation : The compound can modulate receptor activity, potentially affecting pathways related to inflammation and cancer progression.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to induce apoptosis in various cancer cell lines by inhibiting key signaling pathways.

Cell Line IC50 (µM) Effect
A549 (Lung Cancer)1.5Induces apoptosis
MCF7 (Breast Cancer)2.0Cell cycle arrest at G2 phase
HeLa (Cervical Cancer)1.8Inhibition of cell proliferation

Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of bacteria and fungi, making it a candidate for further research in infectious disease treatment.

Microorganism Zone of Inhibition (mm) Concentration Tested (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Candida albicans10100

Case Studies

  • Study on Anticancer Effects :
    • A study conducted on NSCLC (non-small cell lung cancer) cell lines demonstrated that this compound inhibited cell growth significantly and induced apoptosis through the activation of caspase pathways.
  • Antimicrobial Efficacy :
    • In vitro tests revealed that the compound showed promising results against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole Ring

Nitrophenyl vs. Benzoyl Groups

The compound 4-bromo-N-(5-{4-nitrophenyl}-4-phenyl-1,3-thiazol-2-yl)benzamide (CAS: 352563-23-6) replaces the benzoyl group at the 5-position with a nitrophenyl moiety. The nitro group is a strong electron-withdrawing substituent, which enhances electrophilic character and may influence binding interactions in biological targets.

Trifluoromethylbenzamide Derivatives

N-(5-Nitro-1,3-thiazol-2-yl)-4-(trifluoromethyl)benzamide () features a trifluoromethyl group on the benzamide ring. The -CF₃ group increases lipophilicity and metabolic stability compared to the 4-bromo substituent in the target compound. Crystallographic studies reveal that such derivatives adopt distinct conformations (e.g., dihedral angles between thiazole and benzamide rings: 33.8–59.7°) due to steric and electronic effects .

Halogenated Benzamide Derivatives

N-(5-bromo-4-phenyl-thiazol-2-yl)-3,5-dichloro-2-hydroxy-benzamide () incorporates multiple halogens (Br, Cl) and a hydroxyl group. The hydroxyl group enables hydrogen bonding, which is absent in the target compound. This difference may alter solubility and intermolecular interactions in crystalline or biological environments .

Anticancer Potential

Compounds like N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide (5f, ) demonstrate significant cytotoxic and cytostatic effects, attributed to the dichlorobenzyl group’s hydrophobic and electron-withdrawing properties. The target compound’s benzoyl and bromobenzamide groups may similarly enhance membrane permeability or protein binding, though direct activity data are lacking .

Antimicrobial Activity

N-(5-Nitro-1,3-thiazol-2-yl)-4-(trifluoromethyl)benzamide () exhibits higher antimicrobial activity than nitrofurantoin, a benchmark drug. The nitro group at the 5-position of the thiazole ring likely contributes to redox-mediated mechanisms, whereas the target compound’s benzoyl group may favor alternative interaction pathways .

Structural and Spectral Features

IR and NMR Spectral Signatures
  • C=O and C=S Stretching : In hydrazinecarbothioamide precursors (e.g., compounds 4–6, ), C=O stretches at 1663–1682 cm⁻¹ and C=S at 1243–1258 cm⁻¹ are observed. The absence of C=O in triazole-thione derivatives (compounds 7–9) confirms cyclization, a reaction pathway relevant to synthesizing the target compound .
  • Hydrogen Bonding: Crystallographic data for nitro- and trifluoromethyl-substituted analogs () show N–H···N and N–H···O interactions, forming 1D chains. The target compound’s bromobenzamide lacks hydrogen bond donors, suggesting weaker intermolecular forces .

Q & A

Basic Research Questions

Q. How can the synthesis of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-bromobenzamide be optimized for high yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of thiazole precursors with benzamide derivatives. Key steps include:

  • Catalyst Use : Employ palladium catalysts for Suzuki-Miyaura coupling to introduce the 4-bromobenzoyl group (common in aryl-thiazole syntheses) .
  • Reaction Conditions : Optimize temperature (e.g., 80–100°C for amide bond formation) and solvent choice (e.g., DMF or THF for solubility) .
  • Purification : Use column chromatography with silica gel (hexane/ethyl acetate gradients) followed by recrystallization in methanol or ethanol .
    • Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
Thiazole formationThiourea, KOH, EtOH, reflux65–75≥95%
Benzoylation4-Bromobenzoyl chloride, DMF, 80°C70–80≥98%

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm, thiazole C-S coupling in 13^13C) .
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1650–1700 cm1^{-1}) and C-Br bonds (~600 cm1^{-1}) .
  • HRMS : Validate molecular weight (e.g., [M+H]+^+ at m/z 449.04 for C23_{23}H15_{15}BrN2_2O2_2S) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer :

  • Anticancer Screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC50_{50} determination (dose range: 1–100 µM) .
  • Enzyme Inhibition : Test against kinases (e.g., EGFR) via fluorescence-based assays .
  • Controls : Include cisplatin (anticancer) and staurosporine (kinase inhibitor) as positive controls .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

  • Methodological Answer :

  • Data Collection : Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K .
  • Refinement : Apply SHELXL for structure solution, with hydrogen atoms placed geometrically and refined isotropically .
  • Key Metrics : Validate bond lengths (e.g., C-Br: ~1.89 Å) and torsion angles (e.g., thiazole-benzoyl dihedral angle < 10°) .
    • Data Table :
ParameterValue
Space groupP21_1/c
R-factor<0.05
CCDC Deposition2XXXXX

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model binding to EGFR (PDB ID: 1M17). Focus on hydrophobic interactions with the thiazole ring and halogen bonding via bromine .
  • Electronic Structure Analysis : Apply Multiwfn to calculate electrostatic potential surfaces (ESP), identifying nucleophilic/electrophilic regions .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes .

Q. How to address contradictions in biological activity data across studies?

  • Methodological Answer :

  • Assay Variability : Standardize protocols (e.g., cell passage number, serum concentration) .
  • SAR Analysis : Compare derivatives (e.g., replacing Br with Cl or CH3_3) to isolate electronic vs. steric effects .
  • Meta-Analysis : Use PubChem BioActivity data to cross-reference IC50_{50} values and assay conditions .

Methodological Notes

  • Key Tools : SHELX (crystallography), Multiwfn (electronic analysis), AutoDock (docking) .
  • Ethical Compliance : Adhere to in vitro research guidelines; no in vivo data referenced .

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